molecular formula C15H21NO3 B4961095 ethyl 2-[(2-methylpentanoyl)amino]benzoate

ethyl 2-[(2-methylpentanoyl)amino]benzoate

Cat. No.: B4961095
M. Wt: 263.33 g/mol
InChI Key: JXNQMDUNQDCBCI-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methylpentanoyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methylpentanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-methylpentanoyl)amino]benzoate typically involves the esterification of 2-[(2-methylpentanoyl)amino]benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-[(2-methylpentanoyl)amino]benzoic acid+ethanolsulfuric acidethyl 2-[(2-methylpentanoyl)amino]benzoate+water\text{2-[(2-methylpentanoyl)amino]benzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-[(2-methylpentanoyl)amino]benzoic acid+ethanolsulfuric acid​ethyl 2-[(2-methylpentanoyl)amino]benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methylpentanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The carbonyl group in the 2-methylpentanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions often require the use of appropriate nucleophiles and solvents, such as sodium azide in dimethylformamide.

Major Products

    Hydrolysis: 2-[(2-methylpentanoyl)amino]benzoic acid and ethanol.

    Reduction: 2-[(2-methylpentanol)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-methylpentanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methylpentanoyl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Ethyl 2-[(2-methylpentanoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the 2-methylpentanoyl and amino groups, making it less complex and potentially less bioactive.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.

    Ethyl 2-[(2-ethylhexanoyl)amino]benzoate: Contains a longer alkyl chain in the acyl group, which could influence its lipophilicity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-methylpentanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-8-11(3)14(17)16-13-10-7-6-9-12(13)15(18)19-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNQMDUNQDCBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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